molecular formula C14H9IN2O3S B572139 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde CAS No. 1227270-23-6

2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Cat. No.: B572139
CAS No.: 1227270-23-6
M. Wt: 412.201
InChI Key: OVMPCUZPRMUION-UHFFFAOYSA-N
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Description

2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a complex organic compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound features a phenylsulfonyl group, an iodine atom, and a carbaldehyde group attached to an azaindole core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azaindole Core: The azaindole core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, typically using phenylsulfonyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, bases, reducing agents, and palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde involves its interaction with various molecular targets and pathways. The indole core allows it to bind to multiple receptors and enzymes, influencing biological processes. The phenylsulfonyl group enhances its reactivity and stability, while the iodine atom and carbaldehyde group provide sites for further chemical modifications .

Comparison with Similar Compounds

2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde can be compared with other indole derivatives, such as:

The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-iodopyrrolo[2,3-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9IN2O3S/c15-13-7-11-6-10(9-18)8-16-14(11)17(13)21(19,20)12-4-2-1-3-5-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMPCUZPRMUION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9IN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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